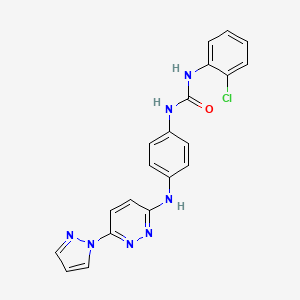
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group, a bromine atom, and a nitro group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Introduction of Substituents: The bromine and nitro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride or hydrogenation catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of a phenyl ring.
1-Bromo-4-nitrobenzene: Contains a bromine and nitro group on a benzene ring but lacks the piperidine and ester groups.
Uniqueness
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is unique due to the combination of its piperidine ring, ester group, and the specific positioning of the bromine and nitro groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUQZPZATPPGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)





![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/new.no-structure.jpg)
![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)
![3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B2956370.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)
![N-(3-ethylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2956373.png)
![1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2956375.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)

